4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves several steps. One common method includes the reaction of 4-ethoxy-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane. The mixture is then quenched in ice-cold water and neutralized with dilute hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazole ring
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide can be compared with other pyrazole derivatives such as:
- 4-Methoxy-N,N-dimethyl-pyrazole-1-sulfonamide
- 4-Propoxy-N,N-dimethyl-pyrazole-1-sulfonamide
These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C7H13N3O3S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
4-ethoxy-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O3S/c1-4-13-7-5-8-10(6-7)14(11,12)9(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
PLHUXEIFOLLSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN(N=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.